

# Unveiling Lewis X Expression: A Quantitative Comparison Across Diverse Cell Lines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lewis X Trisaccharide, Methyl Glycoside*

Cat. No.: *B13823358*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the nuanced expression of carbohydrate antigens like Lewis X (LeX) on different cell lines is paramount for advancing cancer biology research and developing targeted therapeutics. This guide provides a quantitative analysis of Lewis X and its sialylated form, sialyl Lewis X (sLeX), across a spectrum of cell lines, supported by detailed experimental protocols and visual representations of associated signaling pathways.

The Lewis X antigen, a trisaccharide carbohydrate structure, and its sialylated counterpart, sLeX, are pivotal players in cell-cell recognition, adhesion, and signaling. Their aberrant expression on cancer cells is strongly correlated with metastasis and poor prognosis, making them attractive targets for novel anti-cancer therapies. This guide offers a comparative overview of LeX and sLeX expression levels in various cancer and stem cell lines, empowering researchers to select appropriate models for their studies.

## Quantitative Expression of Lewis X and Sialyl Lewis X

The expression of Lewis X and sialyl Lewis X varies significantly among different cell lines and cancer types. Flow cytometry is a commonly employed method for the quantitative assessment of these surface antigens. The data presented below, summarized from multiple studies, highlights these differences.

| Cell Line     | Cell Type                    | Antigen         | Expression<br>Level (%)<br>Positive Cells<br>or MFI) | Reference(s) |
|---------------|------------------------------|-----------------|------------------------------------------------------|--------------|
| Breast Cancer |                              |                 |                                                      |              |
| ZR-75-1       | ER-positive<br>Breast Cancer | sLeX            | Expressed                                            | [1]          |
| BT20          | ER-negative<br>Breast Cancer | sLeX            | Expressed                                            | [1]          |
| MDA-MB-231    | ER-negative<br>Breast Cancer | sLeX            | Negative                                             | [1]          |
| MCF-7         | Breast<br>Adenocarcinoma     | LeX             | High                                                 | [2][3]       |
| Colon Cancer  |                              |                 |                                                      |              |
| HCT 116       | Colon Carcinoma              | sLeX            | Positive                                             | [4]          |
| COLO 205      | Colon Carcinoma              | sLeX            | Positive<br>(adherent and<br>suspended cells)        | [5]          |
| SW1116        | Colon Carcinoma              | E-cadherin low  | Low CD44,<br>CD133                                   | [6]          |
| SW480         | Colon Carcinoma              | E-cadherin low  | Low CD26,<br>CD133                                   | [6]          |
| SW620         | Colon Carcinoma              | E-cadherin low  | Low CD44,<br>CD26, LGR5                              | [6]          |
| DLD-1         | Colon Carcinoma              | E-cadherin high | High CD44,<br>CD26, LGR5                             | [6]          |
| HT-29         | Colon Carcinoma              | E-cadherin high | High CD44,<br>CD26, LGR5                             | [6]          |
| Caco-2        | Colon Carcinoma              | E-cadherin high | High CD44,<br>CD26, CD133,                           | [6]          |

| LGR5                    |                                 |                 |                                                                                  |              |
|-------------------------|---------------------------------|-----------------|----------------------------------------------------------------------------------|--------------|
| T84                     | Colon Carcinoma                 | E-cadherin high | Low CD133,<br>High LGR5                                                          | [6]          |
| Lung Cancer             |                                 |                 |                                                                                  |              |
| A549                    | Lung<br>Adenocarcinoma          | sLeX            | Positive                                                                         | [4][7][8]    |
| H1299                   | Lung Carcinoma                  | sLeX            | -                                                                                | [9]          |
| Hematopoietic<br>Cells  |                                 |                 |                                                                                  |              |
| HL-60                   | Promyelocytic<br>Leukemia       | LeX/sLeX        | sLeX decreases<br>and LeX<br>increases with<br>differentiation                   | [10]         |
| K562                    | Chronic Myeloid<br>Leukemia     | Various         | Multipotent,<br>expresses<br>various lineage<br>markers                          | [11]         |
| U937                    | Histiocytic<br>Lymphoma         | Various         | -                                                                                | [12]         |
| Embryonic Stem<br>Cells |                                 |                 |                                                                                  |              |
| H9                      | Human<br>Embryonic Stem<br>Cell | LeX (SSEA-1)    | Expressed in<br>undifferentiated<br>state, decreases<br>with<br>differentiation. | [13][14][15] |

Note: Expression levels can vary based on culture conditions and specific antibody clones used. This table provides a general overview.

## Experimental Protocols

Accurate quantification of Lewis X expression is crucial for reliable and reproducible research. The following are detailed methodologies for two common techniques: flow cytometry and western blotting.

## Flow Cytometry for Cell Surface Lewis X Quantification

Flow cytometry allows for the rapid and quantitative analysis of cell surface antigen expression on a single-cell level.

### Materials:

- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Primary antibody: Anti-Lewis X or Anti-sialyl Lewis X monoclonal antibody (e.g., clone CSLEX1 for sLeX)
- Fluorochrome-conjugated secondary antibody (if the primary is not directly conjugated)
- Isotype control antibody
- Flow cytometer

### Procedure:

- Cell Preparation: Harvest cells and wash twice with cold PBS. For adherent cells, use a non-enzymatic cell dissociation solution.
- Cell Counting: Count the cells and adjust the concentration to  $1 \times 10^6$  cells/mL in Flow Cytometry Staining Buffer.
- Blocking: Incubate cells with a blocking solution (e.g., 3% BSA in PBS) for 1 hour on ice to prevent non-specific antibody binding.[\[16\]](#)
- Primary Antibody Incubation: Aliquot 100  $\mu$ L of the cell suspension into flow cytometry tubes. Add the primary antibody at the manufacturer's recommended concentration. For the

negative control, use an isotype-matched control antibody at the same concentration.

Incubate for 1 hour on ice in the dark.[4][16]

- **Washing:** Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
- **Secondary Antibody Incubation (if applicable):** If the primary antibody is not fluorochrome-conjugated, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer and add the appropriate fluorochrome-conjugated secondary antibody. Incubate for 30-60 minutes on ice in the dark.
- **Final Wash:** Wash the cells twice more as described in step 5.
- **Data Acquisition:** Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.

## Western Blotting for Total Lewis X Expression

Western blotting allows for the detection and relative quantification of Lewis X-carrying glycoproteins in total cell lysates.

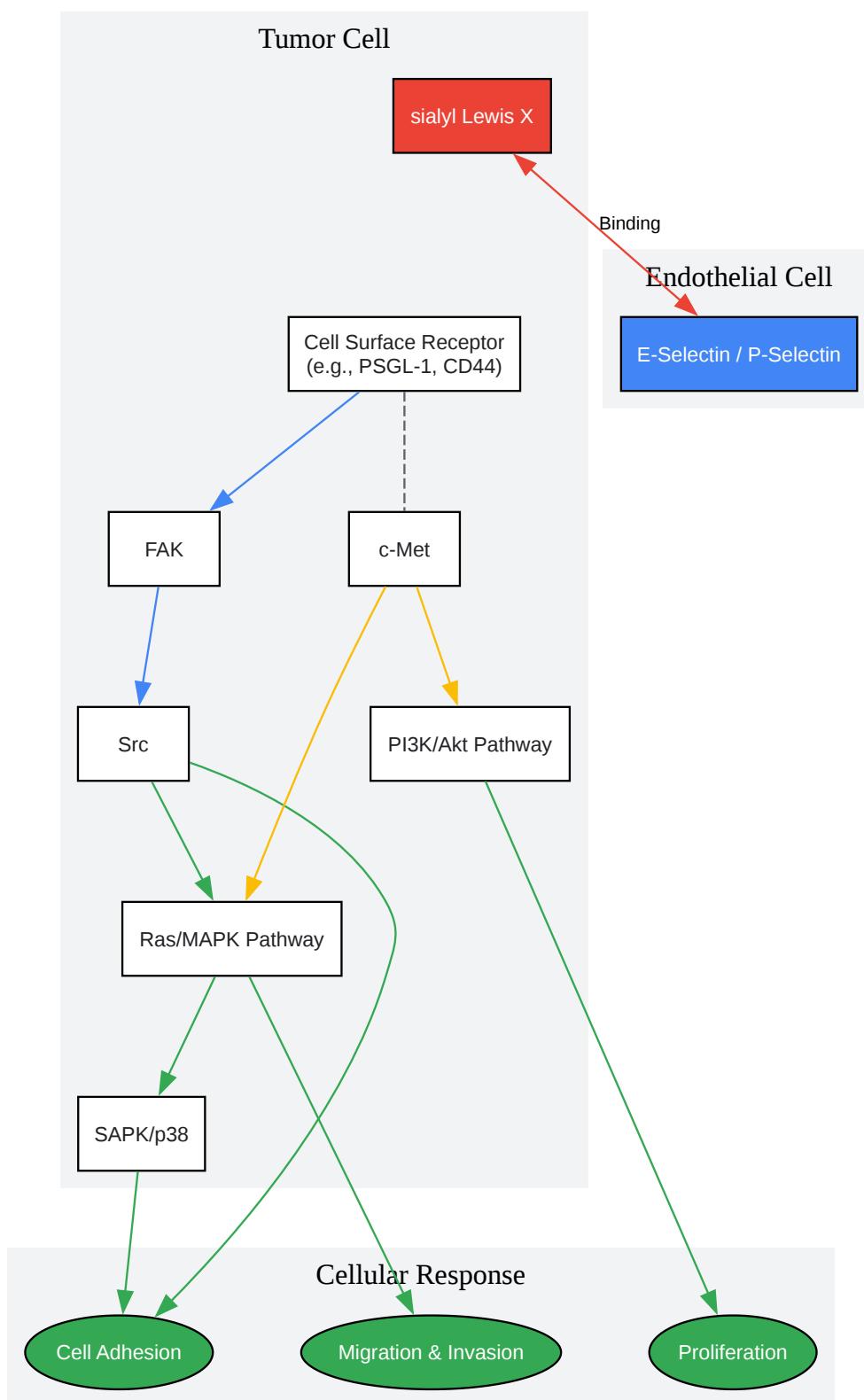
Materials:

- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
- Primary antibody: Anti-Lewis X or Anti-sialyl Lewis X monoclonal antibody
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

**Procedure:**

- Cell Lysis: Wash cells with ice-cold PBS and then lyse them in cold lysis buffer on ice for 30 minutes.[\[17\]](#)
- Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[16\]](#)
- Primary Antibody Incubation: Incubate the membrane with the primary anti-Lewis X or anti-sLeX antibody diluted in Blocking Buffer overnight at 4°C.[\[16\]](#)
- Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
- Washing: Repeat the washing steps as described in step 8.
- Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.


## Visualizing the Process and Pathways

To better understand the experimental procedures and the biological context of Lewis X expression, the following diagrams have been generated using the Graphviz DOT language.

[Click to download full resolution via product page](#)

Experimental Workflow for Lewis X Quantification

The biological significance of Lewis X and sialyl Lewis X is prominently featured in their role as ligands for selectin proteins, initiating a cascade of events crucial for cell adhesion and migration. This is particularly relevant in cancer metastasis, where tumor cells co-opt this mechanism to extravasate from blood vessels.



[Click to download full resolution via product page](#)

Sialyl Lewis X - Selectin Mediated Signaling Pathway

The binding of sLeX on tumor cells to selectins on endothelial cells initiates an "outside-in" signaling cascade. This can involve the activation of receptor tyrosine kinases like c-Met, leading to the downstream activation of pathways such as PI3K/Akt and Ras/MAPK.[18] These pathways, along with others like the SAPK/p38 pathway, ultimately regulate cellular processes including adhesion, migration, invasion, and proliferation, which are hallmarks of cancer metastasis.[18]

This comprehensive guide provides a foundational understanding of Lewis X expression across various cell lines, equipping researchers with the necessary data and methodologies to further investigate the role of this critical carbohydrate antigen in health and disease.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. researchgate.net [researchgate.net]
- 2. Comparative immunological studies of tumor-associated Lewis X, Lewis Y, and KH-1 antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Immunological Studies of Tumor-Associated Lewis X, Lewis Y, and KH-1 Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface expression marker profile in colon cancer cell lines and sphere-derived cells suggests complexity in CD26+ cancer stem cells subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. championsoncology.com [championsoncology.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Multipotent human hematopoietic cell line K562: lineage-specific constitutive and inducible antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limited Gene Expression Variation in Human Embryonic Stem Cell and Induced Pluripotent Stem Cell Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. biocompare.com [biocompare.com]
- 17. addgene.org [addgene.org]
- 18. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Lewis X Expression: A Quantitative Comparison Across Diverse Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13823358#quantitative-analysis-of-lewis-x-expression-in-different-cell-lines>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)